molecular formula C24H24ClN7 B2809140 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine CAS No. 946290-35-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine

Cat. No. B2809140
CAS RN: 946290-35-3
M. Wt: 445.96
InChI Key: CVYOWJQSCJJRPC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, a pteridin ring, and phenyl groups. Piperazine is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The pteridin ring is a bicyclic compound and is a core component of several bioactive molecules.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .

Scientific Research Applications

Synthesis of Medicinal Intermediates

Research has demonstrated the synthesis of medicinal intermediates, including 1,4-N,N-substituted piperazines, which are important for the preparation of various pharmaceutical agents. The synthesis involves the reaction of bis-(2-chloroethyl)amine with 3-chloroaniline to obtain 1-(3-chlorophenyl)piperazine, which is then reacted with other compounds to produce 1,4-N,N-substituted piperazines (Xue Weiliang, 2008).

Antimicrobial and Anticancer Activities

Several studies have synthesized novel compounds bearing the piperazine moiety and evaluated their antimicrobial and anticancer activities. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been investigated for their potential anticancer activities, with some compounds showing promising antiproliferative agents comparing with effective anticancer drugs (L. Yurttaş et al., 2014).

Synthesis of Complex Molecules

The compound's structure allows for the synthesis of complex molecules with potential therapeutic applications. For example, the synthesis of piperazine-derived triazolo[1,5-a]pyrazines as adenosine A2a receptor antagonists showcases the versatility of this chemical structure in producing molecules with specific biological targets (Hairuo Peng et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For instance, some piperazine derivatives are known to interact with dopamine receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some piperazine derivatives are known to have psychoactive properties and can be used illegally for recreational purposes .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7/c1-16-6-7-17(2)20(14-16)28-23-21-22(27-9-8-26-21)29-24(30-23)32-12-10-31(11-13-32)19-5-3-4-18(25)15-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYOWJQSCJJRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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